TRIS(TRIMETHYLSILOXY)ANTIMONY

Atomic Layer Deposition (ALD) Antimony thin films Low-temperature processing

TRIS(TRIMETHYLSILOXY)ANTIMONY (CAS 194033-87-9), also referred to as Tris(trimethylsilyl)antimonite or Sb(OSiMe3)3, is an organometallic compound belonging to the class of antimony(III) siloxides. It is recognized as a volatile, monomeric liquid at standard deposition conditions, with a reported boiling point of 80 °C at 3 mmHg and density of 1.1448 g/cm³.

Molecular Formula C9H27O3SbSi3
Molecular Weight 389.32 g/mol
CAS No. 194033-87-9
Cat. No. B071154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRIS(TRIMETHYLSILOXY)ANTIMONY
CAS194033-87-9
Molecular FormulaC9H27O3SbSi3
Molecular Weight389.32 g/mol
Structural Identifiers
SMILESC[Si](C)(C)O[Sb](O[Si](C)(C)C)O[Si](C)(C)C
InChIInChI=1S/3C3H9OSi.Sb/c3*1-5(2,3)4;/h3*1-3H3;/q3*-1;+3
InChIKeyCOSQIFOPOPWGCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: TRIS(TRIMETHYLSILOXY)ANTIMONY (CAS 194033-87-9) as a Specialty Organometallic Precursor


TRIS(TRIMETHYLSILOXY)ANTIMONY (CAS 194033-87-9), also referred to as Tris(trimethylsilyl)antimonite or Sb(OSiMe3)3, is an organometallic compound belonging to the class of antimony(III) siloxides. It is recognized as a volatile, monomeric liquid at standard deposition conditions, with a reported boiling point of 80 °C at 3 mmHg and density of 1.1448 g/cm³ . This compound is of industrial and research interest primarily as a molecular precursor for the deposition of antimony-containing thin films via techniques such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) [1], and as a synthetic intermediate for quantum dot fabrication [2].

Technical Justification for Selection: Performance Limitations of Alternate Antimony Precursors


Direct substitution of TRIS(TRIMETHYLSILOXY)ANTIMONY with alternative antimony precursors (e.g., halides, simple alkoxides) is not technically equivalent due to critical differences in vapor pressure, reaction kinetics, and material compatibility. For instance, common precursors like antimony ethoxide (Sb(OEt)₃) exhibit significantly lower volatility [1], hindering their utility in low-temperature ALD processes. Conversely, antimony halides (e.g., SbCl₃) can introduce corrosive byproducts that damage deposition equipment and contaminate films, while antimony alkylamides often lead to high levels of carbon and nitrogen impurities [2]. The specific balance of volatility, reactivity, and cleanliness offered by TRIS(TRIMETHYLSILOXY)ANTIMONY addresses these specific process limitations, as detailed in the quantitative evidence below.

TRIS(TRIMETHYLSILOXY)ANTIMONY: Procurement Evidence Based on Comparative Performance Data


Lower-Temperature ALD Processing vs. Sb(OEt)₃ and Sb(NMe₂)₃ Precursors

In a direct comparative study, the combination of antimony ethoxide (Sb(OEt)₃) with Tris(trimethylsilyl)antimony ((SiMe₃)₃Sb) enabled the ALD of highly conductive antimony thin films at 75 °C [1]. This contrasts with conventional antimony alkoxide precursors like Sb(OnBu)₃, which require MOCVD temperatures of 500–550 °C for film growth [2]. The 75 °C ALD process using (SiMe₃)₃Sb yielded films with electrical conductivity higher than any previously reported Sb-ALD films [1].

Atomic Layer Deposition (ALD) Antimony thin films Low-temperature processing

Enhanced Electrical Conductivity of Resulting ALD Sb Films vs. Prior Art

Antimony films deposited via ALD at 75 °C using the Sb(OEt)₃/(SiMe₃)₃Sb precursor combination exhibited higher electrical conductivity than any previously reported Sb-ALD films [1]. This performance metric was achieved at a significantly lower processing temperature, with the study also reporting, for the first time, a Seebeck coefficient of 17 μV/K and an effective mass of 0.75 mₑ at 300 K for these films [1].

Antimony thin films Electrical conductivity Phase-change memory

Facile Synthesis of InSb Quantum Dots via Transsilylation at Lower Temperatures

Tris(trimethylsilyl)antimony enables the synthesis of highly crystalline InSb quantum dots (QDs) via a transsilylation route with indium acetate at lower temperatures than alternative methods [1]. The procedure avoids the high temperatures (>400 °C) or multi-day reaction times typical of metathesis or single-source precursor routes for III-V QDs [1].

Quantum dots Indium antimonide (InSb) Transsilylation

Monomeric Gas-Phase Behavior vs. Solid-State Dimerization for Sb(OSiMe₃)₃

Mass spectrometric and NMR data confirm that Tris[(trimethylsilyl)oxy]antimony (Sb(OSiMe₃)₃) exists as a monomer in both solution and the gas phase [1]. This monomeric nature in the vapor phase is a key prerequisite for efficient precursor transport in CVD/ALD processes. In the solid state, however, the compound dimerizes [1], a structural feature that distinguishes it from other antimony precursors and can influence its handling and storage properties.

Organometallic chemistry Antimony siloxides Volatility

Application-Critical Selection Scenarios for TRIS(TRIMETHYLSILOXY)ANTIMONY


Low-Temperature Atomic Layer Deposition of Antimony Metal for Phase-Change Memory

Based on the evidence that Sb(OEt)₃/(SiMe₃)₃Sb ALD processes can produce highly conductive antimony films at just 75 °C [1], this precursor is uniquely suited for depositing the antimony component in Ge₂Sb₂Te₅ (GST) phase-change memory devices. The low thermal budget protects underlying CMOS circuitry during back-end-of-line integration, a critical advantage over precursors requiring >500 °C for MOCVD [2].

Solution-Phase Synthesis of III-V Semiconductor InSb Quantum Dots

For research groups and manufacturers producing InSb quantum dots for mid-IR optoelectronics or biological labeling, Tris(trimethylsilyl)antimony offers a faster, lower-temperature transsilylation route [3]. This avoids the multi-day, high-temperature (>400 °C) protocols associated with alternative precursors, enabling better size control and higher throughput [3].

Deposition of High-Conductivity Antimony Films for Thermoelectric Devices

The record-high electrical conductivity achieved for Sb-ALD films using this precursor at 75 °C [1], combined with the first-reported thermoelectric properties (Seebeck coefficient of 17 μV/K, effective mass of 0.75 mₑ) [1], makes it the prime candidate for fabricating efficient, low-temperature-deposited thermoelectric materials for energy harvesting and solid-state cooling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for TRIS(TRIMETHYLSILOXY)ANTIMONY

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.